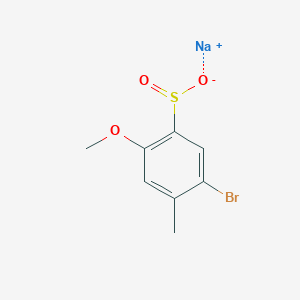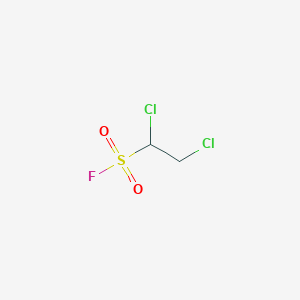
1,2-Dichloroethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloroethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. This compound is particularly notable for its applications in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloroethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction typically requires a catalyst, such as iron (III) chloride (FeCl3), to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient conversion of 1,2-dichloroethane to the desired sulfonyl fluoride compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
1,2-Dichloroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the development of chemical probes and inhibitors for biological studies.
Drug Discovery: Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-dichloroethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the development of covalent inhibitors that modify specific amino acid residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane-1-sulfonyl fluoride: Similar in structure but contains bromine atoms instead of chlorine.
1,2-Dichloroethane-1,1-difluoroethane: Contains additional fluorine atoms, leading to different reactivity and applications.
Uniqueness
1,2-Dichloroethane-1-sulfonyl fluoride is unique due to its specific combination of chlorine and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and resistance to hydrolysis .
Propriétés
Numéro CAS |
1717-02-8 |
|---|---|
Formule moléculaire |
C2H3Cl2FO2S |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
1,2-dichloroethanesulfonyl fluoride |
InChI |
InChI=1S/C2H3Cl2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 |
Clé InChI |
JMHLQYNLKPPEFF-UHFFFAOYSA-N |
SMILES canonique |
C(C(S(=O)(=O)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



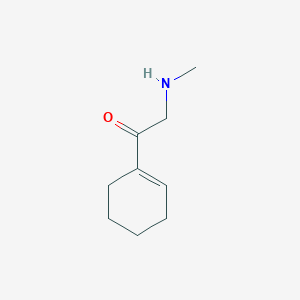
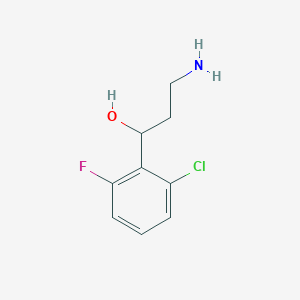
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
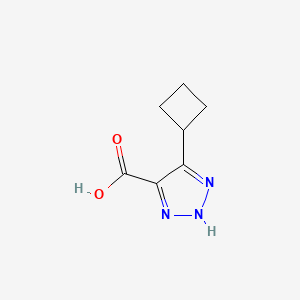
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
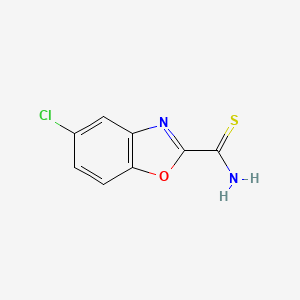

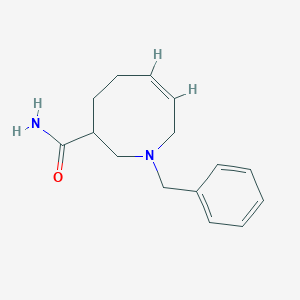
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
